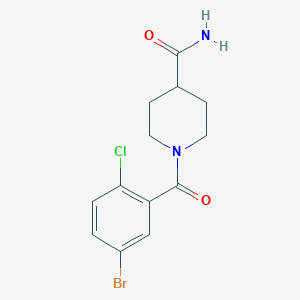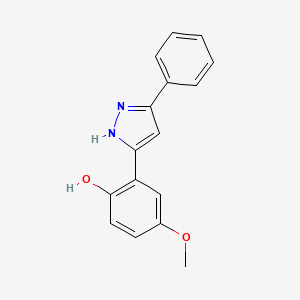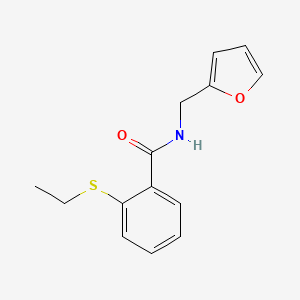![molecular formula C13H14F6N2O B5715027 N-benzyl-N'-[1,1-bis(trifluoromethyl)propyl]urea](/img/structure/B5715027.png)
N-benzyl-N'-[1,1-bis(trifluoromethyl)propyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-N'-[1,1-bis(trifluoromethyl)propyl]urea is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as BTBPU and is a white crystalline solid that is soluble in organic solvents.
Wirkmechanismus
The mechanism of action of N-benzyl-N'-[1,1-bis(trifluoromethyl)propyl]urea is not fully understood. However, it is believed to inhibit the growth of cancer cells by inducing apoptosis or programmed cell death. It is also thought to inhibit the replication of the influenza virus by targeting a viral protein called hemagglutinin.
Biochemical and Physiological Effects:
This compound has been reported to have several biochemical and physiological effects. It has been shown to decrease the production of reactive oxygen species and reduce inflammation. Additionally, it has been reported to increase the expression of antioxidant enzymes and protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of N-benzyl-N'-[1,1-bis(trifluoromethyl)propyl]urea is its high purity and yield. This makes it an ideal compound for use in laboratory experiments. However, one of the limitations is its relatively high cost compared to other compounds.
Zukünftige Richtungen
There are several future directions for research on N-benzyl-N'-[1,1-bis(trifluoromethyl)propyl]urea. One of the significant areas of research is in the development of novel anticancer agents. BTBPU has shown promise in inhibiting the growth of cancer cells, and further research is needed to determine its potential as a therapeutic agent. Additionally, research is needed to determine the mechanism of action of BTBPU and its effects on various biological systems. Finally, the development of more cost-effective synthesis methods for BTBPU is also an area of future research.
Conclusion:
In conclusion, this compound is a unique compound that has shown potential in various scientific research applications. Its high purity and yield make it an ideal compound for use in laboratory experiments. Further research is needed to determine its potential as a therapeutic agent and to understand its mechanism of action.
Synthesemethoden
The synthesis of N-benzyl-N'-[1,1-bis(trifluoromethyl)propyl]urea involves the reaction between benzyl isocyanate and 1,1-bis(trifluoromethyl)propane-2,2-diol in the presence of a base such as potassium carbonate. The reaction yields this compound with high purity and yield.
Wissenschaftliche Forschungsanwendungen
N-benzyl-N'-[1,1-bis(trifluoromethyl)propyl]urea has shown potential in various scientific research applications. One of the significant applications is in the field of medicinal chemistry. BTBPU has been reported to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also shown potential as an antiviral agent against the influenza virus. Additionally, BTBPU has been studied for its potential in treating Parkinson's disease and Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-benzyl-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F6N2O/c1-2-11(12(14,15)16,13(17,18)19)21-10(22)20-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGAXRHVHYZDJRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(F)(F)F)(C(F)(F)F)NC(=O)NCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1,3-benzoxazole](/img/structure/B5714953.png)




![N-(4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)acetamide](/img/structure/B5714993.png)
![4-{[4-(benzoylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5714999.png)
![2-(4-biphenylyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5715004.png)



![1-[2-methyl-5-(pyrrolidin-1-ylsulfonyl)benzoyl]piperidine](/img/structure/B5715032.png)

![N'-[(2,4-dichlorobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5715047.png)